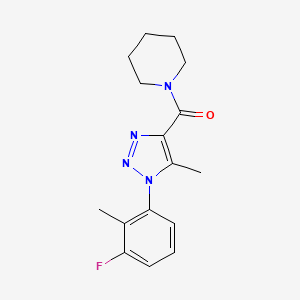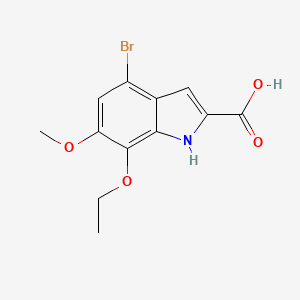![molecular formula C11H13ClF3N B2639741 [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride CAS No. 2059913-91-4](/img/structure/B2639741.png)
[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as [4-(Trifluoromethyl)phenyl]methanamine hydrochloride, has a CAS Number of 3047-99-2 . It has a molecular weight of 211.61 and its IUPAC name is [4-(trifluoromethyl)phenyl]methanamine hydrochloride .
Synthesis Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The compound’s InChI Code is 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H and its InChI key is DDDIOEYMKVFUGK-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its SMILES string is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
An orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, suitable for both intravenous and oral administration, shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound's high affinity and long action duration underscore its potential therapeutic applications (Harrison et al., 2001).
Organic Chemistry and Cyclopropyl Groups
A study on cyclopropyl(4-methoxyphenyl)phenylmethanol and related compounds in acidic and basic solutions elucidated their reactivity, providing insights into oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).
Chiral Discrimination and Separation Techniques
The separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase illustrates the importance of weak hydrogen bonds and inclusion interactions in chiral discrimination, which has applications in asymmetric synthesis and drug development (Bereznitski et al., 2002).
Enzymatic Resolution and Drug Synthesis
The enzymatic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in the synthesis of Ticagrelor, demonstrates the utility of biocatalysis in obtaining optically pure compounds. This process highlights the role of enzymes in modern drug synthesis and the production of enantiomerically pure pharmaceuticals (Wang et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The trifluoromethyl group is becoming increasingly important in the fields of pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing the trifluoromethyl group into various compounds, as well as exploring its potential applications in drug design and synthesis .
Eigenschaften
IUPAC Name |
[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFQQYFGAYIIO-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)


![3-(4-Bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)
![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)